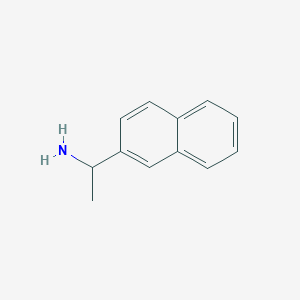

1-(naphthalen-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSYYLCXQKCYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397421 | |

| Record name | 1-(2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-74-7 | |

| Record name | 1-(2-Naphthyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Naphthalen 2 Yl Ethanamine

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct pathway to enantiomerically pure amines, avoiding the need for chiral resolution of a racemic mixture. Key strategies include the catalytic reduction of imine precursors and the use of chiral auxiliaries to direct the stereochemical outcome of a reaction.

Asymmetric catalytic hydrogenation is a powerful technique for the synthesis of chiral amines, typically involving the reduction of prochiral ketones or imines using a chiral metal catalyst. Chiral ruthenium (Ru) complexes, in particular, have been extensively developed for the hydrogenation of C=O and C=N bonds. rsc.org

While the outline specifies the reduction of a ketone oxime, the available scientific literature prominently features the asymmetric hydrogenation of ketones and the corresponding imines. For instance, ruthenium complexes incorporating chiral diphosphine and diamine ligands are highly effective for the hydrogenation of N-aryl imines, achieving excellent enantioselectivities (up to 99% ee) and high turnover numbers. iupac.org This process involves the coordination of the imine to the chiral Ru-catalyst, followed by the stereoselective transfer of hydrogen, establishing the chiral center at the carbon atom. However, specific detailed studies on the direct asymmetric hydrogenation of 2-acetylnaphthalene (B72118) oxime to 1-(naphthalen-2-yl)ethanamine using chiral ruthenium catalysts are not prominently described in the reviewed literature.

A highly effective and general method for the asymmetric synthesis of α-branched amines from ketones is the use of a chiral auxiliary. The tert-butanesulfinamide methodology, introduced by Ellman, serves as a robust and versatile approach. iupac.orgwikipedia.org This strategy involves the condensation of a ketone, such as 2-acetylnaphthalene, with an enantiopure sulfinamide, like (R)-tert-butanesulfinamide, to form an intermediate N-tert-butanesulfinyl ketimine. This intermediate is then reduced diastereoselectively, and subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched primary amine. wikipedia.org

A significant advantage of this method is the ability to perform the condensation and reduction steps in a single pot. Titanium(IV) ethoxide (Ti(OEt)₄) is employed as a Lewis acid to catalyze the imine formation and act as a water scavenger. The same Lewis acid can also enhance the rate and diastereoselectivity of the subsequent reduction step, which is typically carried out with a simple reducing agent like sodium borohydride (B1222165) (NaBH₄). ysu.am The tert-butanesulfinyl group effectively directs the hydride attack to one face of the C=N bond, leading to a high degree of stereocontrol. ysu.am The auxiliary can be easily cleaved under mild acidic conditions to provide the final amine hydrochloride. iupac.org

The diastereoselectivity of the reduction of N-tert-butanesulfinyl ketimines is consistently high for a range of aryl alkyl ketones, which translates directly to high enantiomeric excess (ee) in the final amine product after the auxiliary is removed. Research has demonstrated the general applicability of this one-pot reductive amination procedure. ysu.am The diastereomeric ratios (d.r.) achieved are often 90:10 or higher, leading to products with high enantiopurity.

The following table, based on data from analogous aryl alkyl ketones, illustrates the effectiveness of the (R)-tert-butanesulfinamide auxiliary in a one-pot reductive amination protocol. ysu.am

| Ketone Precursor | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Acetophenone | 81 | 96:4 |

| 4-Methoxyacetophenone | 82 | 95:5 |

| 3-Methoxyacetophenone | 84 | 97:3 |

| 4-Chloroacetophenone | 86 | 94:6 |

| Propiophenone | 72 | 90:10 |

This comparative data for ketones structurally similar to 2-acetylnaphthalene underscores the high diastereoselectivity and yields achievable with this method, making it a premier choice for the synthesis of chiral amines like this compound. ysu.am

Enzymatic Catalysis in Enantioselective Synthesis

Enzymatic catalysis offers a highly selective and environmentally benign approach to producing chiral amines. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures.

Enzymatic kinetic resolution (EKR) is a prominent method for separating enantiomers from a racemic mixture. scielo.br This process relies on an enzyme, typically a lipase (B570770), to selectively catalyze the transformation of one enantiomer at a much faster rate than the other. scielo.br In the case of racemic this compound, one enantiomer is selectively acylated by the enzyme in the presence of an acyl donor. This results in a mixture of one enantiomer as an amide and the other as the unreacted amine, which can then be separated by conventional methods. The efficiency of this separation is quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity. mdpi.com

The success of enzymatic kinetic resolution is highly dependent on the choice of enzyme, acyl donor, and reaction conditions such as solvent and temperature. researchgate.net Extensive screening is often necessary to identify the optimal combination for a specific substrate.

In the resolution of this compound, various lipases have been evaluated for their activity and enantioselectivity. Studies have shown that Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), exhibits high activity and selectivity for this transformation. researchgate.net

The choice of acyl donor is also critical. While common donors like vinyl acetate (B1210297) are often used, they can sometimes lead to non-selective side reactions. researchgate.netmdpi.commdpi.com Research has identified 4-chlorophenyl valerate (B167501) as a particularly effective acyl donor for the resolution of this compound. This acyl donor was found to effectively inhibit non-selective amidation, leading to a cleaner reaction and higher optical purity of the desired product. researchgate.net The optimal conditions for this specific resolution were determined to be in toluene (B28343) at 40°C. researchgate.net

| Parameter | Screened Components/Conditions | Optimal Choice/Condition | Key Finding |

|---|---|---|---|

| Lipase | Various commercial lipases | Novozym 435 | Showed the highest activity and enantioselectivity. |

| Acyl Donor | Multiple acylating agents | 4-chlorophenyl valerate | Effectively inhibited non-selective amidation side reactions. |

| Solvent | Different organic solvents | Toluene | Provided the most suitable medium for the reaction. |

| Temperature | Range of temperatures | 40°C | Optimal temperature for enzyme activity and stability. |

| Concentration | Various substrate concentrations | 300 mmol/L | Optimal concentration for the reaction. |

Stereoselective Alkylation and Addition Reactions

Stereoselective alkylation and addition reactions represent another powerful strategy for synthesizing chiral amines. These methods involve the creation of the key chiral center through a highly controlled chemical transformation. An example of a relevant stereoselective addition is the organocatalytic asymmetric 1,8-conjugate addition. In this type of reaction, a chiral phosphoric acid catalyst can be used to generate a reactive intermediate, such as a 6-methylenenaphthalen-2(6H)-imine, in situ. This intermediate can then undergo a stereoselective addition reaction to create the desired chiral tetraarylmethane framework, demonstrating the utility of the naphthalen-2-amine unit in guiding stereocontrolled additions. dicp.ac.cn

Pictet-Spengler Reactions with Chiral Auxiliaries

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. nih.govmdpi.com This reaction can be rendered asymmetric by employing a chiral auxiliary. Chiral amines like 1-(naphthalen-1-yl)ethylamine and its isomers can serve as effective chiral auxiliaries to control the diastereoselectivity of the cyclization process. nih.gov The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to close the ring. nih.gov The stereochemical outcome is directed by the chiral auxiliary attached to the nitrogen atom. The efficiency of these reactions can be enhanced by using co-catalytic systems, such as a combination of a chiral thiourea (B124793) and benzoic acid, which work to stabilize intermediates and transition states throughout the reaction pathway. nih.gov

Borane-Mediated Reduction of Oxime Ethers

An effective route to enantiomerically enriched primary amines is the asymmetric reduction of prochiral oxime ethers. nih.govkoreascience.kr For the synthesis of this compound, the corresponding oxime ether is prepared from 2-acetylnaphthalene. This C=N double bond is then reduced using a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex, in the presence of a chiral catalyst. koreascience.krresearchgate.net

Highly effective catalysts for this transformation are oxazaborolidines or stable spiroborate esters derived from chiral amino alcohols, such as (S)-diphenylvalinol. nih.govresearchgate.net This catalytic system facilitates the transfer of a hydride from the borane to one face of the oxime ether, leading to the formation of the primary amine with high enantioselectivity. This method has been shown to produce primary arylethylamines with excellent enantiomeric excess, often up to 99% ee. nih.govgoogle.com

| Reagent Type | Example | Role in Reaction |

|---|---|---|

| Substrate | 2-Acetylnaphthalene O-benzyl oxime | Prochiral precursor to the target amine. |

| Hydride Source | Borane (BH3) complex | Provides the hydride for the reduction of the C=N bond. nih.gov |

| Chiral Catalyst | Spiroborate ester from (S)-diphenylvalinol | Controls the stereochemical outcome of the hydride addition. nih.govresearchgate.net |

Classical Resolution Techniques for Racemic Mixtures

Classical resolution is a long-established and industrially relevant method for separating enantiomers. rsc.org This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. wikipedia.orglibretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.orglibretexts.org

Diastereomeric Salt Formation with Chiral Acids

The classical resolution of racemic this compound relies on its reaction with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have distinct physical properties, one salt is typically less soluble in a given solvent system and will preferentially crystallize, allowing for its separation from the more soluble diastereomer by filtration. rsc.orglibretexts.orglibretexts.org After separation, the desired amine enantiomer is recovered by treating the isolated salt with a base.

(R)-(-)-Mandelic acid is a widely used resolving agent for chiral amines. The process involves dissolving the racemic amine and an equimolar amount of (R)-(-)-mandelic acid in a suitable solvent. whiterose.ac.ukorgsyn.org The solution is then allowed to cool, promoting the crystallization of the less soluble diastereomeric salt. To achieve high diastereomeric purity, one or more recrystallizations may be necessary. missouri.edu Once the desired purity is reached, the salt is treated with a base, such as sodium hydroxide (B78521), to neutralize the mandelic acid and liberate the free, enantiomerically enriched amine. orgsyn.org The resolving agent can often be recovered from the aqueous layer after acidification and extraction for reuse. orgsyn.org

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Resolving Agent | (R)-(-)-Mandelic Acid | Forms diastereomeric salts with the racemic amine. | whiterose.ac.uk |

| Solvent System | Ethyl acetate / Diethyl ether | Provides a medium where one diastereomeric salt has lower solubility. | orgsyn.org |

| Stoichiometry | ~0.5 equivalents of acid per equivalent of racemic amine | Optimizes the precipitation of the salt of one enantiomer. | orgsyn.org |

| Separation | Crystallization and filtration | Separates the less-soluble diastereomeric salt from the more-soluble one. | missouri.edu |

| Liberation | Treatment with aqueous NaOH or other base | Regenerates the free amine from the purified salt. | orgsyn.org |

D-(-)-Tartaric acid is another effective and economical chiral resolving agent for naphthalenylethylamines. google.com The resolution process involves dissolving the racemic amine and the chiral acid in a mixed solvent system, typically a lower alcohol like methanol (B129727) or ethanol (B145695) and water. google.com The differing solubilities of the resulting R-amine-D-tartrate and S-amine-D-tartrate salts in the cooled solvent mixture permit their separation. rsc.org One patent details a method for resolving the related 1-(naphthalen-1-yl)ethanamine, where heating the components in an ethanol-water mixture, followed by cooling, leads to the precipitation of the R-(+)-1-(1-naphthalene)ethylamine·D-(-)-tartrate salt. google.com After filtration, the enantiomerically pure amine is obtained by treating the salt with a base. google.com The enantiomeric excess (e.e.) value of the resolved amine can reach over 95%. google.com

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Molar Ratio (Acid:Amine) | 1:1.0 to 1:1.2 | 30-35% for the initial crystallization | google.com |

| Solvent | Ethanol/Water or Methanol/Water (Volume ratios from 1:3 to 10:1) | ||

| Temperature | Heated to 40-90°C, then cooled to 30-40°C for crystallization | ||

| Reaction Time | 0.5-12 hours |

Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL, have emerged as powerful tools in asymmetric synthesis, primarily as catalysts. nih.govbeilstein-journals.org However, they can also serve as effective resolving agents for amines through the formation of diastereomeric salts. researchgate.net The strong Brønsted acidity of the phosphoric acid moiety facilitates salt formation with the basic amine. The well-defined chiral environment provided by the catalyst's backbone allows for effective chiral recognition, leading to diastereomeric salts with significantly different physical properties, which enables their separation.

Racemization of Undesired Enantiomers for Maximized Yield

As highlighted in industrial strategies, racemization of the unwanted enantiomer is crucial for an efficient resolution process. whiterose.ac.ukgoogle.com After the desired diastereomeric salt is crystallized and filtered, the mother liquor is enriched with the other enantiomer. Instead of being discarded, this enantiomer can be isolated and converted back to the racemate. This is possible due to the presence of an acidic proton at the chiral center (the carbon atom bearing the amino group and attached to the naphthalene (B1677914) ring).

The racemization of the undesired this compound enantiomer is typically achieved through a base-mediated process. google.com The mechanism involves the removal of the acidic alpha-proton by a base, such as sodium hydroxide or potassium hydroxide. google.comresearchgate.net This deprotonation generates a planar, achiral carbanion intermediate that is stabilized by resonance with the adjacent naphthalene ring system. Subsequent reprotonation of this intermediate can occur from either face with equal probability, resulting in the formation of a 50:50 mixture of the (R) and (S) enantiomers—the racemic mixture. researchgate.net This process is analogous to keto-enol tautomerism where a proton is removed from a carbon alpha to a carbonyl group. researchgate.net The reaction is often carried out at elevated temperatures (30-150°C) in a suitable solvent like methanol or ethanol to ensure a sufficient reaction rate. google.com

Catalytic Racemization of Chiral Amines

The racemization of optically active amines is a crucial process in synthetic chemistry, particularly in dynamic kinetic resolution (DKR), which allows for the conversion of a racemate into a single enantiomer with a theoretical yield of 100%. researchgate.nethud.ac.uk A mild and efficient method for the racemization of chiral amines involves the use of a pentamethylcyclopentadienyliridium (III) iodide dimer as a precatalyst. This precatalyst reacts in situ with a primary, secondary, or tertiary amine to form a catalyst, referred to as a SCRAM catalyst. researchgate.nethud.ac.uk

The mechanism of this catalytic racemization involves the dehydrogenation of the chiral amine to form an achiral imine intermediate, which is then re-hydrogenated back to the amine. researchgate.nethud.ac.uk This reversible process leads to the loss of stereochemical information at the chiral center, resulting in a racemic mixture. The SCRAM catalyst has been shown to be effective under mild conditions that are compatible with enzymatic reactions, making it suitable for DKR applications. researchgate.nethud.ac.uk In a DKR, the in situ racemization of the starting amine is coupled with an enantioselective enzymatic acylation, allowing for the high-yield synthesis of an enantiomerically pure product. researchgate.nethud.ac.ukresearchgate.net

While specific studies on the catalytic racemization of this compound are not extensively detailed in the provided search results, the general principles of catalytic racemization of chiral amines using transition metal catalysts are applicable. researchgate.nethud.ac.ukresearchgate.net The bulky naphthalene group in this compound may influence the reaction kinetics, but the fundamental process of dehydrogenation to an imine followed by hydrogenation is expected to be the operative mechanism for its racemization.

Derivatization for Chiral Analysis and Separation

Chiral derivatization is a powerful technique for the analysis and separation of enantiomers. It involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated by standard chromatographic techniques like high-performance liquid chromatography (HPLC). nih.govnbinno.comresearchgate.net

Marfey's Method and Its Derivativesnih.govnbinno.comresearchgate.netacs.orgresearchgate.net

Marfey's method is a widely used technique for the chiral analysis of amino acids and other primary amines. nih.govnbinno.comresearchgate.netresearchgate.net The original Marfey's reagent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.govnbinno.com This reagent reacts with the primary amino group of a chiral amine via a nucleophilic aromatic substitution (SNAr) reaction to form stable diastereomeric derivatives. figshare.comacs.orgacs.org These diastereomers can then be separated and quantified by reversed-phase HPLC. figshare.comacs.orgacs.org

The development of variants of Marfey's reagent, where the L-alanine amide moiety is replaced with other chiral auxiliaries, has expanded the scope and improved the resolution of this method. nih.govresearchgate.net These modifications are designed to enhance the differences in retention times between the diastereomeric derivatives, leading to better separation. nih.govresearchgate.net

A significant advancement in Marfey-type reagents involves the incorporation of (S)-1-(naphthalen-2-yl)ethanamine as the chiral auxiliary. A novel chiral derivatizing agent, (S)-FDNE, has been synthesized where the auxiliary is S-(6-methoxynaphth-2-yl)-1-ethylamine. acs.org The synthesis of such derivatives is driven by the principle of introducing a π-rich aromatic ring into the CDA structure. acs.org This is anticipated to enhance intramolecular π-acid−π-base interactions between the 2,4-dinitrophenyl (DNP) group and the naphthalene ring, in addition to increasing hydrophobic interactions. acs.org These enhanced interactions can alter the dynamics of the analyte's residency time between the mobile and stationary phases during HPLC separation, thereby improving resolution. acs.org

The performance of these naphthalen-based derivatives has been compared with the traditional Marfey's reagent and other variants. For instance, a side-by-side comparison of (S)-FDNE with a tryptophanamide-based derivative (l-FDTA) was conducted through the derivatization of various amino acids and subsequent reversed-phase HPLC analysis. figshare.comacs.org The study investigated the effects of variables such as the organic solvent, additives, and the ionic strength of the mobile phase on the separation of the resulting diastereomers. figshare.comacs.org

A key factor influencing the resolution of diastereomers derived from Marfey-type reagents is the nature of the non-covalent interactions within the molecules and with the chromatographic environment. In the case of derivatives containing π-rich systems, such as the (S)-1-(naphthalen-2'-yl)ethanamine-based reagents, π–cation interactions can play a significant role in the separation mechanism. figshare.comacs.org

Research has shown that the presence of cations, such as ammonium (B1175870) ions (NH₄⁺), in the mobile phase can have a dramatic effect on the differential retention times (ΔtR) of the diastereomeric derivatives. figshare.com This effect is attributed to π–cation interactions between the electron-rich naphthalene ring of the derivatizing agent and the cation in the mobile phase. figshare.com These interactions can differentially stabilize the diastereomers, leading to improved separation. The hypothesis of π–cation interactions has been supported by ¹H NMR titrations and DFT calculations. figshare.com

The strategic introduction of a π-rich donor aromatic ring into the CDA is a guiding principle for designing new reagents with enhanced resolving power. acs.org This approach aims to move beyond simple empirical modifications based on hydrophobicity and focuses on exploiting specific non-covalent interactions to achieve better chiral recognition and separation. acs.org

Chemical Reactivity and Transformation of 1 Naphthalen 2 Yl Ethanamine

Amination Reactions

While the compound is itself an amine, the term "amination" can refer to reactions where the naphthalene (B1677914) ring system undergoes further substitution by a nitrogen-containing group. Direct C-H amination of naphthylamine derivatives has been achieved, for instance, at the C4-position using picolinamide-directed silver(I)-catalyzed reactions with azodicarboxylates. mdpi.com However, literature specifically detailing the further amination of the 1-(naphthalen-2-yl)ethanamine nucleus is not prevalent.

More commonly, this compound functions as the amine source in amination reactions, where it is used to install the 1-(naphthalen-2-yl)ethylamino group onto other molecules. This includes enzymatic transamination processes where a ketone is converted into a chiral amine using a transaminase enzyme, with an amine like this compound potentially acting as the amino donor in the reverse reaction. google.com

Oxidation Reactions

The primary amine group of this compound is susceptible to oxidation. Depending on the reaction conditions and the oxidizing agent used, this can lead to the formation of imines or, with more vigorous oxidation, nitriles.

The catalytic oxidation of primary amines is a key method for synthesizing imines, which are important intermediates in chemical synthesis. scispace.com In the case of this compound, the corresponding imine, N-(1-(naphthalen-2-yl)ethylidene)amine, can be formed. Imines are characteristically generated through the condensation of primary amines with ketones or aldehydes. nih.gov A related ketimine, (E)-1-(Naphthalen-2-yl)ethylideneamine, has been synthesized and characterized. nih.gov This compound was unexpectedly formed from the reaction of a europium complex with 1-naphthylmethylamine, where a component of the ligand provided the 1-(naphthalen-2-yl)ethylidene core. nih.gov The general structure of such an imine is depicted in the table below.

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| 1-(Naphthalen-2-yl)ethanone (or derivative) | Primary Amine (R-NH₂) | N-(1-(naphthalen-2-yl)ethylidene)amine | Imine Condensation |

Further oxidation of the primary amine, or the intermediate imine, can theoretically yield the corresponding nitrile, 2-cyanonaphthalene, although specific studies detailing this transformation for this compound are not prominent in the surveyed literature.

Reduction Reactions

Reduction reactions involving this compound typically target the removal of the amine functionality to generate the corresponding hydrocarbon.

The complete reduction of the amino group in this compound would result in the formation of the corresponding alkane, 2-ethylnaphthalene. This transformation is known as reductive deamination. While this is a standard transformation in organic synthesis, specific documented methods for the direct reductive deamination of this compound are not widely reported. General synthetic routes for such a conversion could involve diazotization of the primary amine followed by reduction, or conversion of the amine to a better leaving group followed by hydrogenolysis, but specific examples for this substrate are lacking in searched scientific literature.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. It readily participates in nucleophilic substitution reactions with various electrophiles, most notably acylating and similar agents, to form stable derivatives like amides and ureas.

The reaction of this compound with carboxylic acid derivatives such as acyl chlorides or anhydrides is a common method for synthesizing N-substituted amides. This N-acylation reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Similarly, the amine reacts with isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives, respectively. The enantiomerically pure form, (S)-(-)-1-(2-Naphthyl)ethylamine, is specifically noted for its use in preparing thiourea compounds which can act as bifunctional catalysts. lookchem.com These reactions are fundamental in medicinal chemistry and materials science for creating complex molecules with specific biological or physical properties.

| Electrophile | Product Class | General Reaction Conditions |

|---|---|---|

| Acyl Chloride (R-COCl) | Amide | Organic solvent, presence of a base (e.g., triethylamine) |

| Isocyanate (R-NCO) | Urea | Typically proceeds without a catalyst in an inert solvent |

| Isothiocyanate (R-NCS) | Thiourea | Similar conditions to isocyanate reactions |

Schiff Base Formation and Coordination Chemistry

The primary amine functionality of this compound serves as a versatile precursor for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). These Schiff bases are valuable ligands in coordination chemistry, capable of forming stable complexes with various metal ions.

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. In the case of this compound, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of a carbonyl compound, such as salicylaldehyde (B1680747) or benzaldehyde. This is followed by the elimination of a water molecule to form the corresponding imine, or Schiff base. researchgate.netbhu.ac.in The reaction is often catalyzed by an acid or a base and may require heating. The general scheme for this reaction is depicted below:

Scheme 1: General synthesis of a Schiff base from this compound and a carbonyl compound.

The resulting Schiff bases are often crystalline solids with defined melting points. The formation of the imine bond can be confirmed by spectroscopic methods, such as infrared (IR) spectroscopy, which shows the disappearance of the C=O stretching vibration of the carbonyl compound and the N-H stretching vibrations of the amine, and the appearance of a characteristic C=N stretching band. asianpubs.org

A variety of aromatic aldehydes and ketones can be employed in this condensation reaction, leading to a wide array of Schiff bases with different electronic and steric properties. The choice of the carbonyl compound can influence the coordination properties and potential applications of the resulting Schiff base ligand. For instance, the incorporation of a hydroxyl group in the ortho position of the aldehyde, as in salicylaldehyde, can lead to the formation of bidentate ligands that can coordinate to a metal center through both the imine nitrogen and the deprotonated hydroxyl oxygen. researchgate.net

Schiff bases derived from this compound are excellent ligands for the formation of metal complexes. The imine nitrogen atom possesses a lone pair of electrons that can be donated to a metal ion, forming a coordinate bond. The stability and geometry of the resulting metal complexes are influenced by the nature of the metal ion and the structure of the Schiff base ligand. nih.govuobaghdad.edu.iq The coordination of the ligand to the metal ion is typically evidenced by a shift in the C=N stretching frequency in the IR spectrum. asianpubs.org

N,S-bidentate Schiff base ligands are a class of ligands that can coordinate to a metal center through both a nitrogen and a sulfur atom. These ligands can be synthesized by the condensation of a primary amine, such as this compound, with a sulfur-containing carbonyl compound, for example, thiosalicylaldehyde (2-mercaptobenzaldehyde).

The resulting ligand would possess both a "soft" sulfur donor and a "borderline" nitrogen donor, making it suitable for coordinating with a range of transition metal ions. The coordination versatility of such ligands allows for the formation of stable metal complexes with interesting electronic and catalytic properties. The general structure of such a ligand is shown below:

Figure 1: Proposed structure of an N,S-bidentate Schiff base ligand derived from this compound.

The synthesis of these ligands and their corresponding metal complexes can be achieved under mild reaction conditions. The characterization of these complexes would involve spectroscopic techniques like IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to determine their solid-state structures.

The chirality of this compound makes it a valuable building block for the synthesis of chiral Schiff base ligands. These chiral ligands can be used to direct the self-assembly of metal complexes, particularly with lanthanide ions, to form luminescent supramolecular structures. Lanthanide ions are known for their unique photophysical properties, including sharp and long-lived luminescence.

When chiral Schiff base ligands derived from this compound coordinate to lanthanide ions, the chirality of the ligand can be transferred to the resulting complex, leading to the formation of chiral self-assembled structures. These structures can exhibit circularly polarized luminescence (CPL), a phenomenon where the emitted light is either left- or right-circularly polarized. The study of CPL provides valuable information about the chiral environment of the luminescent center. The design of the Schiff base ligand, including the choice of the carbonyl precursor, plays a crucial role in sensitizing the lanthanide's luminescence through the "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion.

Ligand Design for Metal Complexes

Thiourea Derivatives Synthesis

Thiourea derivatives of this compound can be synthesized by the reaction of the primary amine with an appropriate isothiocyanate. This reaction involves the nucleophilic addition of the amine to the carbon atom of the isothiocyanate group.

Scheme 2: General synthesis of a thiourea derivative from this compound and an isothiocyanate.

The choice of the R' group on the isothiocyanate allows for the introduction of various functionalities into the thiourea molecule, thereby tuning its properties for specific applications.

Chiral thiourea derivatives have emerged as powerful and versatile organocatalysts in a wide range of asymmetric transformations. Those derived from chiral amines like this compound can act as bifunctional catalysts. The thiourea moiety can activate electrophiles through hydrogen bonding, while another functional group within the catalyst, often a basic amine, can activate the nucleophile.

These chiral thiourea organocatalysts have been successfully employed in various asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions, affording products with high enantioselectivity. The naphthalene group in derivatives of this compound can provide steric bulk and potential for π-π stacking interactions, which can influence the stereochemical outcome of the catalyzed reaction.

Furthermore, these chiral thiourea derivatives can also serve as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be removed. The chiral thiourea moiety derived from this compound can be used in this capacity to control the facial selectivity of reactions on the substrate to which it is attached.

Advanced Analytical Techniques for Stereochemical Characterization

Chromatographic Methods for Enantiomeric Purity Determination

Chromatographic techniques are powerful tools for separating the enantiomers of 1-(naphthalen-2-yl)ethanamine, allowing for the precise quantification of enantiomeric excess (e.e.). The fundamental principle involves creating a chiral environment in which the two enantiomers interact differently, leading to their separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric resolution of chiral amines. heraldopenaccess.usphenomenex.com The direct separation of enantiomers is achieved by using a chiral stationary phase (CSP). eijppr.com A CSP is composed of a single enantiomer of a chiral selector that is chemically bonded to a solid support (typically silica (B1680970) gel). eijppr.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. eijppr.com These diastereomeric complexes have different association constants and, consequently, different retention times on the column, leading to their separation.

Several types of CSPs have proven effective for resolving chiral amines like 1-(naphthalen-yl)ethanamine, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptides (e.g., vancomycin (B549263) and teicoplanin), and Pirkle-type phases. eijppr.comsigmaaldrich.com For the closely related 1-(naphthalen-1-yl)ethanamine, a vancomycin-based CSP has been successfully used. sigmaaldrich.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution.

Table 1: Example HPLC Conditions for a Related Naphthylethylamine

| Parameter | Condition |

|---|---|

| Column | Astec® CHIROBIOTIC® V2 (Vancomycin-based CSP) |

| Dimensions | 25 cm × 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol (B129727) / 20 mM Ammonium (B1175870) Acetate (B1210297) (90:10) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm |

Data based on the analysis of the 1-naphthyl isomer, illustrating a common methodology for this class of compounds. sigmaaldrich.com

Gas Chromatography (GC) is another highly effective method for determining the enantiomeric purity of volatile amines. gcms.cz Since enantiomers possess identical boiling points, direct separation on a standard achiral GC column is not possible. gcms.cz Resolution is typically achieved through two main strategies: direct separation on a chiral stationary phase or, more commonly for amines, indirect separation via derivatization. mdpi.com

The indirect method involves reacting the racemic this compound with an enantiomerically pure chiral derivatizing reagent (CDR). mdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have distinct physical properties, including different boiling points and volatilities, which allows them to be separated on a standard achiral GC column. mdpi.com

Common CDRs for amines include acyl chlorides derived from chiral acids, such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TPC). The resulting diastereomeric amides exhibit different retention times in the GC analysis.

Table 2: Example GC Conditions for a Related Naphthylethylamine Derivative

| Parameter | Condition |

|---|---|

| Analyte | N-Trifluoroacetyl derivatives of 1-(naphthalen-1-yl)ethanamine |

| Column | Astec® CHIRALDEX® G-DA (Cyclodextrin-based CSP) |

| Dimensions | 30 m × 0.25 mm, 0.12 µm film thickness |

| Oven Temperature | 160 °C |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

This example uses a direct separation on a chiral column after derivatization, a common approach for enhancing volatility and detectability. sigmaaldrich.com

Thin Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative assessment of enantiomeric composition. researchgate.netnih.gov Similar to indirect GC analysis, the separation of enantiomers by TLC on a standard (achiral) silica plate requires their conversion into diastereomers.

This is accomplished by reacting the racemic this compound with an enantiomerically pure chiral acid, such as D-(-)-tartaric acid, to form a pair of diastereomeric salts. google.com

(R)-1-(naphthalen-2-yl)ethanamine + (2R,3R)-tartaric acid → [(R)-amine]-[(2R,3R)-tartrate]

(S)-1-(naphthalen-2-yl)ethanamine + (2R,3R)-tartaric acid → [(S)-amine]-[(2R,3R)-tartrate]

These diastereomeric salts possess different physical properties, including polarity and solubility in the mobile phase. Consequently, they will exhibit different affinities for the stationary phase (e.g., silica gel) and will travel up the TLC plate at different rates, resulting in distinct spots with different retardation factors (Rf). This allows for a visual or densitometric estimation of the enantiomeric purity. researchgate.net

Spectroscopic Methods for Absolute Configuration Determination

While chromatographic methods excel at determining the relative amounts of enantiomers, spectroscopic techniques are required to assign the absolute configuration (R or S) of a chiral center.

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov The technique provides an unambiguous three-dimensional map of the electron density within a single crystal, revealing the precise spatial arrangement of every atom. sci-hub.se

To apply this method to this compound, it must first be converted into a crystalline solid, as the amine itself is a liquid or low-melting solid at room temperature. sigmaaldrich.com This is typically achieved by forming a salt with a suitable chiral or achiral acid, such as tartaric acid or mandelic acid, and then growing a high-quality single crystal of one of the diastereomeric salts.

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. By measuring the subtle intensity differences between specific pairs of reflections (known as Bijvoet pairs), which arise from the phenomenon of anomalous dispersion, the absolute structure of the molecule in the crystal lattice can be determined. researchgate.netnih.gov If a chiral acid of known absolute configuration is used, the configuration of the amine can be established by relating it to the known reference. sci-hub.se The crystal structure of derivatives containing the naphthalen-2-yl moiety has been successfully determined using this technique. mdpi.comresearchgate.net

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that determines absolute configuration for chiral molecules in solution, making it an excellent alternative to X-ray crystallography, especially for non-crystalline samples. biotools.usamericanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. bruker.com An enantiomer and its mirror image will produce VCD spectra that are equal in magnitude but opposite in sign. spectroscopyeurope.com

The determination of absolute configuration using VCD involves a synergy between experimental measurement and computational chemistry. biotools.usspectroscopyeurope.com The process is as follows:

Experimental Measurement: The VCD spectrum of an enantiomerically pure sample of this compound is recorded.

Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the R-enantiomer) is modeled using computational methods, such as Density Functional Theory (DFT). The theoretical VCD spectrum for this specific configuration is then calculated.

Comparison: The experimentally measured spectrum is compared to the computationally predicted spectrum. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is that of the calculated model (e.g., R). If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration (S).

This method has been successfully applied to closely related structures like 1-(naphthalen-1-yl)ethanamine, demonstrating its utility for rigorously establishing the stereochemistry of this class of compounds. nist.gov

NMR Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present. The aromatic protons of the naphthalene (B1677914) ring system typically appear as a complex multiplet in the downfield region, generally between 7.4 and 7.9 ppm. The methine proton (CH) adjacent to the amino group and the naphthalene ring is a key diagnostic signal, usually observed as a quartet. The methyl protons (CH₃) of the ethylamine (B1201723) moiety appear as a doublet in the upfield region. The protons of the amino group (NH₂) often present as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum will display signals for the ten carbon atoms of the naphthalene ring, which are typically found in the aromatic region of the spectrum. The two carbons of the ethylamine side chain, the methine (CH) and the methyl (CH₃) carbons, will have characteristic chemical shifts that are crucial for confirming the compound's identity.

Interactive Data Table: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Naphthyl-H | 7.85 - 7.45 (m, 7H) | 133.5, 132.8, 128.3, 127.8, 127.6, 126.2, 125.8, 125.5, 125.4, 124.2 |

| CH-NH₂ | 4.25 (q, 1H) | 51.5 |

| CH₃ | 1.50 (d, 3H) | 24.5 |

| NH₂ | 1.80 (br s, 2H) | - |

Note: The spectral data presented are representative and may vary slightly depending on the solvent and experimental conditions.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorptions of the naphthalene chromophore. The spectrum typically shows strong absorption bands in the ultraviolet region, which are characteristic of the π → π* transitions of the aromatic naphthalene ring system. The presence of the amino group, an auxochrome, can cause a slight shift in the wavelength of maximum absorption (λmax) and an increase in the molar absorptivity compared to unsubstituted naphthalene.

Interactive Data Table: Typical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol (B145695) | ~225 | ~80,000 | π → π |

| Ethanol | ~275 | ~6,000 | π → π |

| Ethanol | ~320 | ~400 | n → π* |

Note: The exact λmax and ε values can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, the mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (C₁₂H₁₃N, approximately 171.24 g/mol ).

The fragmentation pattern in the mass spectrum provides valuable structural clues. A common fragmentation pathway for this compound involves the cleavage of the C-C bond between the methine carbon and the naphthalene ring, leading to the formation of a stable naphthylmethyl cation or a related fragment. Another characteristic fragmentation is the loss of the methyl group. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous determination of the elemental formula.

Computational Studies and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations have been applied to a wide range of naphthalene (B1677914) derivatives to elucidate their properties and reactivity.

Optimization of Reaction Conditions and Transition States

A significant application of DFT is in the field of reaction dynamics. By modeling reaction pathways, chemists can identify transition states—the highest energy points along a reaction coordinate—and calculate their energies. This information is vital for understanding reaction mechanisms and predicting reaction rates. For reactions involving 1-(naphthalen-2-yl)ethanamine, DFT could be used to optimize conditions by exploring how different reagents, solvents, or catalysts affect the energy barriers of the reaction. Although specific DFT studies on the optimization of reaction conditions and transition states for this compound are not readily found, research on similar naphthalene derivatives demonstrates the power of DFT in elucidating mechanisms, such as those in palladium-catalyzed dearomatization reactions.

Molecular Geometry and Vibrational Frequencies

DFT is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles. Following geometry optimization, vibrational frequency calculations are typically performed. These not only confirm that the optimized structure corresponds to an energy minimum but also predict the molecule's infrared and Raman spectra. For naphthalene derivatives, DFT calculations have been successfully used to assign vibrational modes observed in experimental spectra. A theoretical vibrational analysis of this compound would identify the characteristic frequencies associated with the naphthalene C-H stretching, ring vibrations, and the various modes of the ethylamine (B1201723) group.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote regions of varying potential. Red areas typically indicate electron-rich regions with a negative potential, which are susceptible to electrophilic attack, while blue areas represent electron-poor regions with a positive potential, prone to nucleophilic attack. An MEP analysis of this compound would highlight the electronegative nitrogen atom of the amine group as a region of negative potential and the hydrogen atoms of the amine group as regions of positive potential, providing key insights into its intermolecular interactions and reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive, localized bonding picture, akin to Lewis structures. NBO analysis provides information about charge distribution on atoms, hybridization of orbitals, and the stabilizing interactions between filled and empty orbitals. This method can quantify the delocalization of electron density, such as hyperconjugation effects. For this compound, an NBO analysis would detail the nature of the bonding within the naphthalene ring and the ethylamine substituent, and quantify the interactions between them.

Solvent Effects on Thermodynamic Properties (PCM)

The thermodynamic properties of this compound are significantly influenced by its surrounding solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to study these effects. PCM models the solvent as a continuous dielectric medium, which allows for the calculation of solvation energies and the prediction of how a solute will behave in different solvents.

This approach is particularly useful for understanding the stability and reactivity of this compound in various chemical processes. The amine group can be protonated, leading to a charged species that is heavily stabilized by polar solvents. The PCM method calculates the Gibbs free energy of solvation (ΔGsolv), which represents the change in free energy when a molecule is transferred from the gas phase to a solvent. A more negative ΔGsolv value indicates stronger solvation and greater stability in that solvent.

Theoretical calculations would predict that the solvation energy of this compound becomes more favorable in solvents with higher dielectric constants due to the increased stabilization of the polar amine group.

Table 1: Representative Thermodynamic Properties of this compound in Various Solvents using PCM Note: The following data are illustrative examples based on typical results from PCM calculations for similar aromatic amines.

| Solvent | Dielectric Constant (ε) | Predicted Gibbs Free Energy of Solvation (ΔGsolv, kcal/mol) |

|---|---|---|

| n-Hexane | 1.88 | -2.5 |

| Chloroform | 4.81 | -5.8 |

| Ethanol (B145695) | 24.55 | -7.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -8.1 |

| Water | 80.1 | -8.5 |

π-Cation Interactions in Derivatization

The structure of this compound, which features a primary amine group attached to an electron-rich naphthalene ring system, is ideal for participating in π-cation interactions. These are powerful noncovalent forces that occur between a cation and the face of a π-electron system. nih.gov In the context of this molecule, such an interaction becomes highly relevant upon the derivatization or protonation of the ethanamine side chain, which converts the neutral amine into a positive cation.

This interaction can be intramolecular, where the newly formed ammonium (B1175870) cation folds back to interact with the π-face of its own naphthalene ring, or intermolecular, where it interacts with another aromatic molecule. Theoretical studies establish that the strength of a π-cation interaction is comparable to that of hydrogen bonds and salt bridges. nih.gov

Computational analyses are used to characterize the geometry and energy of these interactions. Key findings from such studies on similar systems reveal:

Energetic Significance: The interaction energy is substantial, often contributing significantly to the conformational stability of a molecule or the binding affinity in a ligand-receptor complex. nih.gov

Geometric Preference: The cation typically positions itself directly above the center of the aromatic ring to maximize the favorable electrostatic interaction with the ring's quadrupole moment. nih.gov

Biological Relevance: In biological systems, π-cation interactions are crucial for molecular recognition, protein stability, and enzyme catalysis. The sidechains of arginine and lysine (B10760008) frequently interact with aromatic residues like tryptophan, tyrosine, and phenylalanine through these forces. nih.govmdpi.com For this compound, this interaction would be critical if it were to bind to a biological target with an aromatic pocket.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the electronic structure of atoms and molecules. samipubco.com It provides valuable insights into the molecular orbitals and electronic properties of this compound. While more advanced methods like Density Functional Theory (DFT) are now more common, HF remains a crucial starting point for many higher-level calculations.

For a molecule like this compound, HF calculations can determine:

Total Energy: The total electronic energy of the molecule in its ground state.

Molecular Orbitals: The shapes and energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronic Properties: The HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. samipubco.com The energies of these frontier orbitals also relate to the molecule's ability to donate or accept electrons.

Studies on the parent naphthalene molecule using HF and DFT methods provide a basis for understanding the properties of its derivatives. samipubco.comresearchgate.net The introduction of the ethylamine group to the naphthalene core is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted naphthalene, which would suggest an increase in chemical reactivity.

Table 2: Representative Electronic Properties of this compound Predicted by Hartree-Fock Calculations Note: These values are illustrative and represent typical outcomes for a molecule of this type, based on calculations of the naphthalene core. samipubco.comsamipubco.com

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.05 | Relates to the ability to donate an electron. |

| LUMO Energy | -1.25 | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.80 | Indicator of chemical stability and reactivity. |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to calculate the excited-state properties of molecules. mdpi.com It is particularly effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds like this compound. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states and the probability of these transitions occurring.

For this compound, the UV-Vis spectrum is dominated by electronic transitions within the aromatic naphthalene ring system, specifically π → π* transitions. TD-DFT can predict the wavelength of maximum absorption (λmax) for these transitions. Studies on substituted naphthalenes show that the position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring. aanda.org

A typical TD-DFT analysis would yield the key electronic transitions, their corresponding excitation energies, and their oscillator strengths (f), a theoretical measure of the transition's intensity. The transitions with the largest oscillator strengths correspond to the major peaks observed in an experimental UV-Vis spectrum.

Table 3: Predicted Major Electronic Transitions for this compound from TD-DFT Note: Data are illustrative, based on known spectral properties of naphthalene derivatives and general TD-DFT calculation outcomes. aanda.orgacs.org

| Transition | Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|---|

| S0 → S1 | 3.95 | 314 | 0.08 | π → π |

| S0 → S2 | 4.41 | 281 | 0.35 | π → π |

| S0 → S3 | 5.61 | 221 | 1.25 | π → π* |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, conformational changes, and interactions with the environment.

For this compound, MD simulations can be employed to investigate several aspects:

Conformational Analysis: To explore the rotational freedom around the single bonds of the ethylamine side chain and identify the most stable conformations in different environments.

Solvation Dynamics: To model the explicit interactions between the amine and naphthalene moieties with individual solvent molecules (e.g., water), revealing details about hydrogen bonding and the structure of the solvation shell.

Interaction with Biomolecules: To simulate the process of this compound approaching and binding to a biological target, such as a protein receptor or an enzyme active site. This can reveal the pathways of binding and the dynamic stability of the resulting complex. MD simulations of aromatic amino acids have provided insights into self-assembly and aggregation processes, which could be relevant for studying the behavior of this compound at high concentrations. rsc.org

The output of an MD simulation is a trajectory that describes how the positions and velocities of all atoms in the system evolve. This trajectory can be analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to characterize local structure, and binding free energies.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is most commonly used to predict the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein. The goal is to find the optimal binding geometry and estimate the strength of the interaction, usually reported as a binding energy or docking score.

In a typical docking study involving this compound, the molecule would be placed into the binding site of a target protein. The software would then explore various conformations and orientations of the ligand, scoring each based on a force field that evaluates steric and electrostatic interactions.

Key interactions that would be expected for this compound include:

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, interacting with acceptor residues in the protein like aspartate or glutamate.

π-π Stacking: The aromatic naphthalene ring can form favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. brylinski.org

Hydrophobic Interactions: The naphthalene moiety can also engage in hydrophobic interactions with nonpolar residues in the binding pocket.

These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site Note: This table presents illustrative data typical of docking studies. frontiersin.orgmdpi.com

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | -8.2 | Tyr435, Phe343, Gln206 | π-π stacking, Hydrophobic, Hydrogen Bond |

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Chiral Building Block in Drug Synthesis

Chiral building blocks are essential in modern drug development, as the three-dimensional orientation of a molecule can dictate its biological activity. ijirset.comenamine.net (R)-1-(naphthalen-1-yl)ethanamine is a prime example of such a building block, valued for its rigid naphthyl group and the stereocenter at the ethylamine (B1201723) side chain. innospk.comresearchgate.net Its incorporation into a target molecule allows for the precise construction of enantiomerically pure drugs. The synthesis of these pure enantiomers is critical, as different enantiomers of the same compound can have vastly different pharmacological effects. ijirset.com

The primary application of (R)-1-(naphthalen-1-yl)ethanamine as a chiral building block is in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). ub.edunih.gov Its enantiopure form is readily accessible through methods like enzymatic or chemical resolution of the racemic mixture. google.comresearchgate.net Once obtained, it serves as a chiral synthon.

Several synthetic strategies are employed to couple this chiral amine with other molecular fragments. The most common approaches in the synthesis of the drug Cinacalcet include:

Reductive Amination : This involves reacting (R)-1-(naphthalen-1-yl)ethanamine with an appropriate aldehyde, such as 3-[3-(trifluoromethyl)phenyl]propanal, to form an imine, which is then reduced to the final secondary amine. thieme-connect.comniscpr.res.inmdpi.com

Amide Formation followed by Reduction : The amine can be reacted with a carboxylic acid derivative to form an amide, which is subsequently reduced to create the desired amine linkage. ub.edugoogle.com

Nucleophilic Substitution : The amine can also act as a nucleophile, displacing a leaving group on an alkyl halide or a similar substrate to form the carbon-nitrogen bond. ub.eduthieme-connect.com

These methods leverage the existing chirality of (R)-1-(naphthalen-1-yl)ethanamine to ensure the final drug molecule is produced as a single, specific enantiomer. nih.gov

Chirality is a critical factor in determining a drug's efficacy and safety because biological targets like enzymes and receptors are themselves chiral. ijirset.com This stereospecific interaction means that one enantiomer (the eutomer) may bind perfectly to a receptor and elicit a therapeutic response, while the other enantiomer (the distomer) might bind weakly, have no effect, or even cause unwanted side effects. ijirset.com

In the case of drugs derived from this building block, such as Cinacalcet, the biological activity resides exclusively in the (R)-enantiomer. niscpr.res.in The specific spatial arrangement of the naphthyl group and the rest of the molecule, dictated by the (R)-configuration at the chiral center, is essential for its potent activity as a calcimimetic. niscpr.res.ingoogle.com The development of Cinacalcet as a single-enantiomer drug underscores the pharmaceutical industry's move away from racemic mixtures to provide more targeted therapies with improved safety profiles. enamine.net

Development of Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final API. (R)-1-(naphthalen-1-yl)ethanamine is a key advanced intermediate, meaning it is introduced late in a synthetic sequence and often contributes a significant portion of the final drug's structure and its crucial chirality. innospk.comenzymaster.de

The most significant role of (R)-1-(naphthalen-1-yl)ethanamine is as the indispensable chiral precursor for Cinacalcet Hydrochloride. ub.edugoogle.comgoogle.com Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. niscpr.res.in

The synthesis of Cinacalcet involves covalently linking the (R)-1-(naphthalen-1-yl)ethyl moiety to a 3-[3-(trifluoromethyl)phenyl]propyl group. nih.gov The entire process is designed around preserving the stereochemical integrity of the chiral amine starting material. The table below summarizes common synthetic routes starting from this key intermediate.

| Synthetic Strategy | Key Reactants | General Description | Reference |

|---|---|---|---|

| Reductive Amination | (R)-1-(1-naphthyl)ethanamine + 3-[3-(trifluoromethyl)phenyl]propanal | Condensation to form an imine, followed by reduction using agents like sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation. | niscpr.res.inepo.org |

| Amide Coupling and Reduction | (R)-1-(1-naphthyl)ethanamine + 3-[3-(trifluoromethyl)phenyl]propionic acid | Formation of an amide bond using a coupling agent, followed by reduction of the amide carbonyl with a reducing agent like borane (B79455). | ub.edugoogle.com |

| Nucleophilic Substitution | (R)-1-(1-naphthyl)ethanamine + 1-(3-halopropyl)-3-(trifluoromethyl)benzene | The amine displaces a halide or other leaving group on the propyl chain to form the final C-N bond. | thieme-connect.com |

Furthermore, this chiral amine has been employed in the synthesis of various analogs of Cinacalcet for structure-activity relationship (SAR) studies, where researchers modify parts of the molecule to investigate how these changes affect its biological activity. ub.eduresearchgate.net

Modulation of Biological Pathways and Molecular Targets

The ultimate function of a drug molecule is to interact with and modulate the activity of specific biological targets to produce a therapeutic effect. The chemical structure derived from 1-(naphthalen-1-yl)ethanamine is designed to interact precisely with its intended target.

Cinacalcet, the drug synthesized from (R)-1-(naphthalen-1-yl)ethanamine, functions by targeting the calcium-sensing receptor (CaSR), a G-protein coupled receptor found on the surface of cells in the parathyroid gland. nih.govmyendoconsult.com

The mechanism of action is as follows:

Allosteric Modulation : Cinacalcet does not bind to the same site as calcium (the orthosteric site) but rather to a different location on the receptor known as an allosteric site. youtube.com

Increased Sensitivity : By binding to this allosteric site within the receptor's transmembrane domain, Cinacalcet induces a conformational change in the CaSR. myendoconsult.com

Enhanced Calcium Sensing : This change increases the receptor's sensitivity to extracellular calcium ions. drugbank.compatsnap.com Consequently, the receptor can be activated at lower calcium concentrations than would normally be required. myendoconsult.com

Suppression of PTH : The activation of the CaSR inhibits the synthesis and secretion of parathyroid hormone (PTH). nih.govpatsnap.com

By lowering PTH levels, Cinacalcet helps to reduce elevated serum calcium levels, achieving its therapeutic effect in patients with hyperparathyroidism. drugbank.com The specific stereochemistry provided by the (R)-1-(naphthalen-1-yl)ethanamine backbone is crucial for the high-affinity binding to this allosteric site on the CaSR. niscpr.res.in

Agonist/Antagonist Modulation of Neurotransmitter Receptors

While research directly investigating 1-(naphthalen-2-yl)ethanamine as a primary agonist or antagonist at neurotransmitter receptors is not extensively documented in publicly available literature, the broader family of naphthalene (B1677914) derivatives has been explored for its potential to modulate various receptor systems. The structural scaffold of this compound, featuring a naphthalene ring and an ethylamine side chain, is a common motif in pharmacologically active compounds that target the central nervous system. Modifications to this scaffold can lead to compounds with significant affinity and activity at various neurotransmitter receptors. For instance, derivatives of naphthalene have been investigated for their roles as agonists or antagonists at receptors such as opioid and dopamine (B1211576) receptors.

A notable example is the compound (8-naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester (NNC 63-0532), which incorporates a naphthalene moiety and demonstrates high affinity for the ORL1 receptor, a type of opioid receptor. In functional assays, NNC 63-0532 was identified as an agonist at the ORL1 receptor. This compound also showed much weaker agonist activity at the μ-opioid receptor and acted as an antagonist or weak partial agonist at the dopamine D2S receptor. Such findings highlight the potential for naphthalene-containing structures to interact with and modulate the activity of key neurotransmitter receptors.

Another compound, yohimbine, which features a more complex indole (B1671886) structure but is relevant in the context of receptor modulation, exhibits a broad pharmacological profile. It acts as an antagonist at α2-adrenergic receptors and also shows affinity for various serotonin (B10506) (5-HT) and dopamine receptors. Specifically, it has been shown to have antagonist actions at hα2A-AR, h5-HT(1B), h5-HT(1D), and hD(2) sites, while displaying partial agonist actions at h5-HT(1A) sites. This demonstrates how a single molecule can have differential effects at various receptor subtypes, a principle that could be applicable to novel derivatives of this compound.

The development of neurologically active agents often involves the synthesis and screening of libraries of compounds based on a common scaffold. The this compound structure represents a viable starting point for such explorations. By introducing various substituents on the naphthalene ring or modifying the ethylamine side chain, it is conceivable to develop derivatives with tailored affinities and agonist or antagonist profiles for a range of neurotransmitter receptors.

Scaffold for Diverse Bioactive Compounds

The naphthalene ring system is a key structural feature in a multitude of biologically active compounds. nih.gov Its rigid, bicyclic aromatic structure provides a versatile scaffold that can be chemically modified to interact with a wide array of biological targets. nih.govrsc.org This has led to the development of numerous naphthalene-based therapeutic agents with diverse pharmacological activities. ekb.eg

Naphthalene Moiety in Drug Discovery

The naphthalene nucleus is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including lipophilicity, which can enhance membrane permeability and bioavailability. mdpi.com The fusion of two benzene (B151609) rings provides a larger surface area for interaction with biological macromolecules compared to a single benzene ring, allowing for enhanced binding affinity and potency. nih.gov Many FDA-approved drugs contain the naphthalene moiety, highlighting its importance in drug design and development. nih.govekb.eg These include agents with antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.gov

The naphthalene scaffold is a component of several established and experimental antimicrobial agents. ijpsjournal.comresearchgate.net A number of commercially available drugs, such as nafcillin (B1677895) (antibacterial), naftifine (B1207962), and terbinafine (B446) (antifungals), feature the naphthalene core, demonstrating its clinical relevance in combating microbial infections. mdpi.comrasayanjournal.co.in

Antibacterial Activity:

Naphthalene derivatives have demonstrated activity against a spectrum of both Gram-positive and Gram-negative bacteria. rasayanjournal.co.inresearchgate.net For example, certain naphthylamine analogs incorporating an azetidinone moiety have been synthesized and evaluated for their antimicrobial properties. ekb.eg Research has also explored dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) which have shown potent bacteriostatic and bactericidal action against ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). mdpi.com Some of these novel bis-QACs exhibited superior performance compared to commercial mono-QACs. mdpi.com Additionally, two new naphthalene derivatives isolated from the endophytic fungus Phomopsis fukushii showed weak inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Antifungal Activity:

The naphthalene moiety is a key feature in several antifungal drugs. nih.gov For instance, terbinafine, an allylamine (B125299) antimycotic, contains a naphthalene ring system, and derivatives with varied substitutions on this ring have been synthesized and evaluated for their antifungal activity. nih.gov Studies have shown that the potency of these derivatives is influenced by the size and position of the substituent on the naphthalene ring. nih.gov Furthermore, novel naphthalene hydrazone derivatives have been synthesized and shown to have superior antifungal efficacy against Candida albicans compared to standard agents like naftifine and nystatin. ijpsjournal.com Another study found that 1-amino-5-isocyanonaphthalene (ICAN) and its derivatives exhibit excellent antifungal activity against a broad range of Candida species. mdpi.com

Antiviral Activity:

Naphthalene-based compounds have also been investigated for their antiviral potential. nih.govresearchgate.net For instance, naphthalene diimide derivatives have been synthesized to target G-quadruplex structures in the HIV-1 long terminal repeat (LTR) promoter, which suppresses viral transcription. acs.org These compounds demonstrated low nanomolar anti-HIV-1 activity. acs.org In the context of the COVID-19 pandemic, naphthalene-based inhibitors of the SARS-CoV papain-like protease (PLpro) have been explored as potential therapeutic agents. nih.gov

Table 1: Examples of Naphthalene Derivatives with Antimicrobial Activity

| Compound Class | Specific Examples | Target Microorganism(s) | Key Findings |

|---|---|---|---|

| Antibacterial | Nafcillin | Gram-positive bacteria | Clinically used antibiotic. mdpi.com |

| Dihydroxynaphthalene-derivative bis-QACs | ESKAPE pathogens | Potent bacteriostatic and bactericidal action. mdpi.com | |